molecular formula C19H20N6O B033436 Imidocarb CAS No. 27885-92-3

Imidocarb

Katalognummer: B033436
CAS-Nummer: 27885-92-3
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: SCEVFJUWLLRELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidocarb ist ein Harnstoffderivat, das hauptsächlich in der Veterinärmedizin als Antiprotozoenmittel eingesetzt wird. Es ist wirksam gegen Infektionen, die durch Babesia und andere Parasiten verursacht werden. Die Verbindung ist bekannt für ihre Fähigkeit, Krankheiten wie Babesiose und Anaplasmose bei Tieren zu behandeln und zu verhindern .

Wirkmechanismus

Target of Action

Imidocarb is a carbanilide derivative with antiprotozoal activity . It is primarily used in veterinary medicine for the treatment of infections with parasites such as Babesia and other protozoa . The primary targets of this compound are these protozoan parasites, particularly those that cause babesiosis .

Mode of Action

Biochemical Pathways

This compound’s action against the parasites affects the biochemical pathways related to the production and utilization of polyamines and the entry of inositol into the erythrocytes . By interfering with these pathways, this compound disrupts the normal functioning of the parasites, leading to their eventual death .

Pharmacokinetics

It is generally accepted that this compound is administered as the dipropionate salt and is usually given by subcutaneous or intramuscular injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in the death of the targeted parasites, thereby treating the infection . It has been observed that this compound can cause alterations in the number and size of nuclei and changes in the morphology of the cytoplasm of the parasites . These changes disrupt the normal functioning of the parasites and lead to their death .

Biochemische Analyse

Cellular Effects

Imidocarb has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to treat dogs naturally infected with the Babesia microti-like piroplasm, where it was found to reduce clinical signs and laboratory abnormalities . It has also been shown to have a curative effect on rats with experimental Trypanosoma brucei infection .

Molecular Mechanism

It is believed to interfere with the production and/or utilization of polyamines, or prevent the entry of inositol into the erythrocyte containing the parasite .

Temporal Effects in Laboratory Settings

In a study assessing the safety and tolerance of this compound in dogs naturally infected with Babesia microti-like piroplasm, it was observed that clinical signs were mostly reduced by Day 45 of treatment, and by Day 90, practically all dogs were clinically healthy . Over the course of a year, clinical relapse was observed in some dogs treated with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a study on dogs naturally infected with Babesia microti-like piroplasm, this compound was administered at a dose of 5 mg/kg subcutaneously, with two doses given 14 days apart . This dosage was found to be effective in reducing clinical signs and laboratory abnormalities .

Metabolic Pathways

It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .

Transport and Distribution

This compound is usually administered as the dipropionate salt by subcutaneous or intramuscular injection . Following administration, absorption of the dose is rapid, with mean peak blood concentrations occurring 1 hour after dosing . More than 70% of the administered radioactivity was bound to plasma proteins .

Subcellular Localization

It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Imidocarb umfasst mehrere Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Das Verfahren umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Trenntechniken und Katalysatoren trägt zu einer effizienten Produktion bei .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Die Nitrogruppe in den Zwischenstufen kann unter Verwendung von Hydrierung zu einer Aminogruppe reduziert werden.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Palladium auf Kohlenstoff und Wasserstoffgas werden für Reduktionsreaktionen verwendet.

    Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, wie z. B. seine Hydrochlorid- und Dipropionatsalze .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt, es wird jedoch vermutet, dass er die Glykolyse des Parasiten stört. Es blockiert den Eintritt essentieller Nährstoffe, wie z. B. Inositol, in den Erythrozyten, der den Parasiten enthält, was zum Verhungern und Absterben des Parasiten führt .

Analyse Chemischer Reaktionen

Types of Reactions

Imidocarb undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group in the intermediate stages can be reduced to an amino group using hydrogenation.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium on carbon and hydrogen gas are used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its hydrochloride and dipropionate salts .

Wissenschaftliche Forschungsanwendungen

Imidocarb has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Imidocarb wird mit anderen Antiprotozoenmitteln wie Atovaquon und Buparvaquon verglichen:

    Atovaquon: Wird in Kombination mit Azithromycin zur Behandlung von Protozoeninfektionen eingesetzt. Es hat einen anderen Wirkmechanismus und zielt auf die mitochondriale Elektronentransportkette ab.

    Buparvaquon: Ein weiteres Antiprotozoenmittel, das in Kombination mit Azithromycin eingesetzt wird. Es zielt ebenfalls auf die mitochondriale Elektronentransportkette ab, hat aber eine andere chemische Struktur.

This compound ist einzigartig in seiner Fähigkeit, den Nährstoffeintritt in den Parasiten zu blockieren, was es wirksam gegen eine breite Palette von Protozoeninfektionen macht .

Ähnliche Verbindungen

  • Atovaquon
  • Buparvaquon
  • Azithromycin (wenn in Kombination mit den oben genannten Verbindungen verwendet)

This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus und seine Wirksamkeit in der Veterinärmedizin aus .

Biologische Aktivität

Imidocarb is a carbanilide derivative primarily used in veterinary medicine for the treatment of protozoal infections, particularly those caused by Babesia species in livestock and pets. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy against various pathogens, safety profile, and residue depletion in animal tissues.

Pharmacokinetics

This compound is administered via subcutaneous injection and exhibits a prolonged half-life in the bloodstream. A study involving lactating cows demonstrated that a single dose of 3 mg/kg led to peak plasma concentrations of approximately 1300 µg-equivalents/kg within one hour, with significant plasma protein binding (72.91% after four hours) . The drug is slowly excreted, with only 53% of the dose recovered in excreta over ten days, indicating a persistent presence in tissues, particularly the liver, where residues can remain detectable for up to 90 days post-treatment .

Efficacy Against Protozoal Infections

This compound is effective against several protozoal diseases affecting cattle and dogs. Its primary use is in treating:

  • Bovine Babesiosis : A significant disease caused by Babesia bovis and Babesia bigemina, which leads to severe economic losses in cattle farming.
  • Canine Babesiosis : A tick-borne disease affecting dogs caused by Babesia canis.

Comparative Efficacy Studies

  • Canine Babesiosis Treatment : A study compared the efficacy of this compound alone versus a combination treatment of this compound and doxycycline. Dogs treated with the combination showed a slightly better clinical response (40% good response) compared to those receiving this compound alone (35% good response) within 24 hours . Hematological parameters indicated improved recovery in the combination group.
  • In Vitro Studies : Research has shown that this compound effectively inhibits the growth of B. bovis, with IC50 values indicating its potency in reducing parasitemia . However, newer treatments like buparvaquone have emerged as potentially more effective alternatives.

Safety and Toxicity

This compound's safety profile has been extensively studied. Short-term toxicity studies in mice indicated that doses up to 9400 mg/kg did not result in significant adverse effects on hematological parameters or brain acetylcholinesterase activity . However, cholinesterase activity was observed to decrease significantly after administration, suggesting potential neurotoxic effects that warrant caution.

Long-Term Studies

Long-term studies have shown that while this compound can induce some histopathological changes in liver and kidney tissues, these are generally not considered adverse at therapeutic doses . The Committee on Toxicity (COT) concluded that observed effects were not indicative of significant toxicity.

Residue Depletion Studies

A critical aspect of this compound's use is its residue depletion profile. A study utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) determined that the withdrawal time for this compound in cattle is approximately 224 days when administered at a dosage of 3.0 mg/kg . This information is crucial for ensuring food safety and compliance with regulatory standards.

TissueMean Residue Level (µg-equivalents/kg)Withdrawal Time (days)
Liver2200224
KidneyNot specified224

Eigenschaften

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEVFJUWLLRELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5318-76-3 (di-hydrochloride)
Record name Imidocarb [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048345
Record name Imidocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27885-92-3
Record name Imidocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27885-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidocarb [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidocarb
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidocarb
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Imidocarb
Reactant of Route 2
Reactant of Route 2
Imidocarb
Reactant of Route 3
Reactant of Route 3
Imidocarb
Reactant of Route 4
Reactant of Route 4
Imidocarb
Reactant of Route 5
Reactant of Route 5
Imidocarb
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Imidocarb

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.